Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group, a fluorophenyl group, and a methoxy-oxoethyl group
Mechanism of Action
Target of Action
This compound is a derivative of piperazine, which is known to interact with a variety of targets, including neurotransmitter receptors and ion channels
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to their active sites, leading to changes in their conformation and activity .
Biochemical Pathways
Piperazine derivatives are known to influence several biochemical pathways, including those involved in neurotransmission
Pharmacokinetics
The compound’s molecular weight (352.41) and logP value suggest that it may be well-absorbed and distributed in the body . The compound’s stability at room temperature suggests that it may have a reasonable half-life .
Result of Action
Given its structural similarity to other piperazine derivatives, it may exert effects on cellular signaling pathways and neurotransmission
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity . For instance, the compound is stable at room temperature . Additionally, its interaction with other substances in the environment could potentially alter its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group is added through an esterification reaction involving methoxyacetic acid and the piperazine derivative.
Protection with Tert-Butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)15(16(22)24-4)13-5-7-14(19)8-6-13/h5-8,15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRYEPQDKQZDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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